2-(吗啉基)苯硼酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

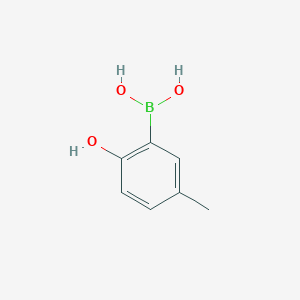

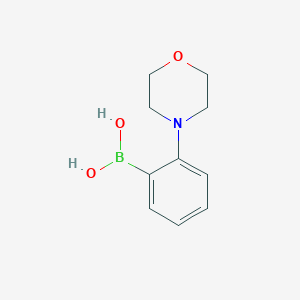

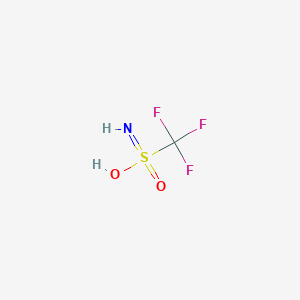

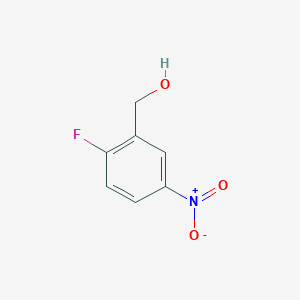

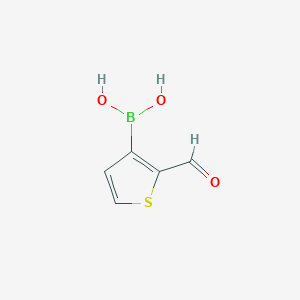

2-(Morpholino)phenylboronic acid is a chemical compound that incorporates both a morpholine ring and a phenylboronic acid moiety. Morpholine is a heterocyclic amine characterized by a six-membered ring containing both nitrogen and oxygen atoms, which is known for its involvement in various pharmacological properties, such as GABA(B) receptor antagonism . Phenylboronic acids, on the other hand, are known for their ability to form reversible covalent bonds with diols and carbohydrates, which is useful in catalysis and in the modification of biomolecules .

Synthesis Analysis

The synthesis of related morpholine derivatives has been explored in various studies. For instance, 2-morpholine carboxylic acid derivatives have been synthesized and further elaborated into complex bicyclic structures . Additionally, the reaction of o-formylphenylboronic acid with morpholine has been shown to yield a 1,3-dihydro-1-hydroxy-3-morpholin-4-yl-2,1-benzoxaborole, demonstrating the reactivity of phenylboronic acids with morpholine . These synthetic approaches highlight the versatility of morpholine and phenylboronic acid derivatives in organic synthesis.

Molecular Structure Analysis

The molecular structure of morpholine derivatives can be quite complex. For example, the crystal structure of a morpholine-containing compound revealed specific dihedral angles between the morpholine ring and adjacent aromatic rings, indicating the spatial arrangement of these moieties can be crucial for their biological activity . This suggests that the molecular structure of 2-(Morpholino)phenylboronic acid would also be an important factor in its reactivity and potential applications.

Chemical Reactions Analysis

Phenylboronic acid derivatives are known to participate in various chemical reactions. For instance, they have been used as catalysts in dehydrative condensation reactions between carboxylic acids and amines, with the ortho-substituent playing a crucial role in the reaction's efficiency . Moreover, phenylboronic acid derivatives have been utilized in the depolymerization of cellulose in water, showcasing their potential in biomass conversion processes .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(Morpholino)phenylboronic acid can be inferred from related compounds. Phenylboronic acids generally have moderate solubility in water and can form stable complexes with diols. The morpholine ring contributes basicity and can engage in hydrogen bonding, which may affect the solubility and reactivity of the compound. The presence of the boronic acid group also allows for pH-dependent equilibria between the neutral and anionic forms of the molecule, which can be exploited in various chemical processes .

科学研究应用

反应机制和合成

- 苯硼酸酯的形成: 2-(吗啉基)苯硼酸与吗啉反应,形成1,3-二氢-1-羟基-3-吗啉-4-基-2,1-苯硼酮,展示了一个涉及在固态中形成具有平面苯硼酮片段的氢键二聚体结构的反应机制 Sporzyński et al., 2005。

催化和有机转化

- 纤维素降解: 包括与2-(吗啉基)苯硼酸相关的苯硼酸衍生物在内,被用于在接近中性pH值的水中降解纤维素。这个过程利用这些衍生物与碳水化合物的可逆结合,使得在特定条件下高效水解纤维素形成水溶性寡糖 Levi et al., 2016。

抗癌应用

- 肿瘤学研究: 一些2-(吗啉基)苯硼酸的衍生物已被研究其在癌细胞中的抗增殖潜力。这些研究已经确定了特定的苯硼酮衍生物,可以在A2780卵巢癌细胞中诱导细胞周期停滞和凋亡,突显了一种有前途的抗癌药物开发途径 Psurski et al., 2018。

安全和危害

The safety information available indicates that “2-(Morpholino)phenylboronic acid” is classified as Acute Tox. 4 Oral according to the GHS07 hazard classification . The signal word for this compound is “Warning” and it has the hazard statement H302 . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

属性

IUPAC Name |

(2-morpholin-4-ylphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BNO3/c13-11(14)9-3-1-2-4-10(9)12-5-7-15-8-6-12/h1-4,13-14H,5-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICRHNMKDEVGGGH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1N2CCOCC2)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10400618 |

Source

|

| Record name | 2-(MORPHOLINO)PHENYLBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10400618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Morpholino)phenylboronic acid | |

CAS RN |

933052-52-9 |

Source

|

| Record name | 2-(MORPHOLINO)PHENYLBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10400618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2S,3S)-4-oxo-3-propan-2-ylazetidin-2-yl] acetate](/img/structure/B151146.png)

![6-[2-[4-[4,5-Dihydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5,6-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxy-3-methoxyoxane-2-carboxylic acid](/img/structure/B151177.png)